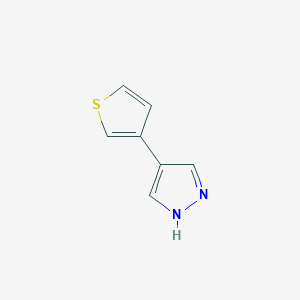

4-(thiophen-3-yl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-3-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPFTILUWYZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76153-71-4 | |

| Record name | 4-(thiophen-3-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations of 4 Thiophen 3 Yl 1h Pyrazole Derivatives

Impact of Substituent Electronic and Steric Properties on Biological Activity

The biological profile of 4-(thiophen-3-yl)-1H-pyrazole derivatives can be significantly modulated by altering the electronic and steric characteristics of substituents on both the pyrazole (B372694) and thiophene (B33073) rings. Research has consistently shown that the presence, nature, and position of various functional groups are critical determinants of activity.

The introduction of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO2), often leads to an enhancement of biological activity. For instance, in a series of pyrazoline derivatives, substitution with electron-withdrawing groups on a phenyl ring at the C3 position was found to increase antibacterial activity. tandfonline.com Conversely, the presence of deactivating groups at the same position shifted the activity spectrum towards antifungal applications. tandfonline.com In studies on pyrazole-tetrazole hybrids as anti-inflammatory agents, compounds bearing electron-withdrawing substituents were found to be more potent than those with electron-donating groups. mdpi.com Specifically, the para position on an attached phenyl ring was identified as the most favorable for this enhanced activity. mdpi.com Similarly, for pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole core is a key structural requirement for high-potency antagonistic activity. acs.org

The influence of electron-donating groups, such as methoxy (B1213986) (OCH3) or dimethylamino (N(CH3)2), is more varied. While sometimes leading to decreased activity, in other contexts, they can be beneficial. For example, certain 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives bearing OCH3 and N(CH3)2 groups on the phenyl ring displayed excellent radical scavenging and good anti-inflammatory properties. academicstrive.com In another study focused on anticancer activity, the introduction of a para-hydroxyl (p-OH) group, an electron-donating group, into a 5-benzylidene fragment significantly enhanced the compound's potency. nih.gov

Steric factors also play a pivotal role. The size and spatial arrangement of substituents can influence how the molecule fits into a biological target's binding site. The substitution of a methyl group or a carboxymethyl group (CH2COOH) at the 1N-position of an isatin (B1672199) scaffold fused to a pyrazoline-thiazolidinone hybrid resulted in a loss of anticancer activity, suggesting that steric bulk at this position is detrimental. nih.gov

The following table summarizes the observed effects of various substituents on the biological activities of pyrazole derivatives.

| Substituent Type | Position | Effect on Biological Activity | Reference(s) |

| Electron-Withdrawing (e.g., Cl, Br, NO2) | Phenyl at C3 | Increased antibacterial activity | tandfonline.com |

| Electron-Withdrawing | Phenyl at C5 (para) | Potent cannabinoid receptor antagonism | acs.org |

| Electron-Withdrawing | General | Potent anti-inflammatory activity | mdpi.com |

| Halogen (Br or Cl) | Isatin at C5 | Enhanced anticancer activity | nih.gov |

| Electron-Donating (e.g., OCH3, N(CH3)2) | Phenyl ring | Excellent radical scavenging & anti-inflammatory activity | academicstrive.com |

| Electron-Donating (p-OH) | 5-benzylidene fragment | Enhanced anticancer potency | nih.gov |

| Deactivating Groups | Phenyl at C3 | Shifted activity towards antifungal | tandfonline.com |

| Methyl or CH2COOH | Isatin at N1 | Loss of anticancer activity | nih.gov |

Positional Isomerism and its Influence on Bioactivity

Positional isomerism, which concerns the specific placement of substituents and heteroatoms within the molecular scaffold, is a critical factor governing the bioactivity of this compound derivatives. The arrangement of functional groups around the pyrazole and thiophene rings can drastically alter the molecule's shape, polarity, and ability to interact with biological targets, leading to significant differences in pharmacological profiles between isomers.

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, and their separation and individual biological evaluation are essential for a clear SAR understanding. mdpi.com For example, the cyclocondensation reaction between an appropriate hydrazine (B178648) and a 1,3-dicarbonyl compound is a primary method for forming the pyrazole ring. mdpi.comnih.gov When unsymmetrical dicarbonyls and substituted hydrazines are used, the reaction can produce two different regioisomers. The selectivity of this reaction is highly dependent on the steric and electronic nature of the substituents and the reaction conditions. nih.gov In one instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones produced two isomers with a high degree of selectivity (98:2) in favor of one, demonstrating that reaction conditions can be tuned to favor a specific, more active isomer. nih.gov

The position of the double bond within the pyrazole ring system also defines its isomeric form and influences its properties. Pyrazolines, which are di-hydro derivatives of pyrazole, exist in different isomeric forms (e.g., 2-pyrazoline (B94618), 4-pyrazoline). SAR studies have revealed that these positional isomers can have distinct biological activities. For instance, in a series of thiazolone-substituted pyrazolines, both 2-pyrazoline and 4-pyrazoline isomers were identified as promising scaffolds for further optimization as anticancer agents, indicating that the placement of the endocyclic double bond is a key determinant of activity. nih.gov

The fundamental reactivity of the pyrazole ring itself is dictated by the position of its nitrogen atoms. Electrophilic substitution reactions, such as the attachment of new functional groups, preferentially occur at the C4 position, while nucleophilic attacks are directed towards the C3 and C5 positions. mdpi.comnih.gov This inherent reactivity map is foundational to SAR, as the accessibility and electronic nature of these positions will determine which derivatives can be synthesized and how they will interact with biological systems.

Influence of Heterocycle Fusion and Hybridization on SAR

The strategy of fusing the this compound core with other heterocyclic rings or creating hybrid molecules by linking it to other distinct heterocyclic moieties has proven to be a highly effective approach for discovering compounds with enhanced and novel biological activities. This molecular hybridization can leverage the pharmacological properties of each constituent ring system, leading to synergistic effects and improved therapeutic potential. nih.govrsc.org

A wide array of heterocyclic systems have been combined with the thiophene-pyrazole scaffold. Synthesized hybrids incorporating rings such as thiazole, pyridine (B92270), triazole, pyrimidine, and imidazole (B134444) have demonstrated significant antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.govfrontiersin.org The combination of thiophene, pyrazole, and thiazole, in particular, has been highlighted as a promising strategy for developing potent therapeutic agents. nih.govrsc.org

SAR studies of these hybrid molecules reveal that the nature of the fused or linked heterocycle is a critical determinant of efficacy.

Antimicrobial Activity: Thiazole-linked pyrazole derivatives have shown significant antimicrobial potential. For example, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole was found to be a potent agent against Candida albicans, Proteus vulgaris, and Staphylococcus aureus. acs.org

Anti-inflammatory Activity: The synthesis of hybrid compounds where a tetrazole ring was linked to the pyrazole core, resulting in 5-(1-aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, yielded molecules with excellent activity in inhibiting nitric oxide (NO) secretion, a key marker of inflammation. mdpi.com

The following table presents examples of heterocyclic hybrids based on the pyrazole-thiophene core and their associated biological activities.

| Hybrid/Fused System | Biological Activity | Reference(s) |

| Pyrazole-Thiazole-Thiophene | Anticancer (BRAFV600E inhibition), Antimicrobial | rsc.orgacs.org |

| Pyrazole-Thiophene-Triazolopyrimidine | Antimicrobial | nih.gov |

| Pyrazole-Thiophene-Pyridine | Antimicrobial | nih.gov |

| Pyrazoline-Thiazolidinone-Isatin | Anticancer | nih.gov |

| Pyrazole-Tetrazole-Thiophene | Anti-inflammatory | mdpi.com |

| Pyrano[2,3-c]pyrazole | Antiviral (Human Coronavirus) | nih.gov |

| Imidazopyrazole / Pyrazolopyrimidine | Anticancer | sci-hub.se |

This approach of molecular hybridization and fusion not only expands the chemical diversity of the this compound class but also provides a powerful tool for fine-tuning pharmacological activity by combining the advantageous structural features of different heterocyclic systems.

Conformational Analysis and Flexible Docking in SAR Studies

Computational methods, particularly conformational analysis and molecular docking, have become indispensable tools in the SAR studies of this compound derivatives. These in silico techniques provide critical insights into how these molecules adopt specific three-dimensional shapes and interact with their biological targets at an atomic level, thereby guiding the rational design of more potent and selective inhibitors.

Flexible docking simulations allow researchers to predict the preferred binding orientation of a ligand within the active site of a target protein. This method accounts for the conformational flexibility of the ligand, and sometimes the protein, to identify the most stable binding modes. The results are often quantified by a binding energy score, where a lower energy value suggests a more stable interaction. These studies have been successfully applied to pyrazole derivatives targeting a range of proteins implicated in diseases like cancer and viral infections.

For example, docking studies of pyrazole derivatives with various protein kinases, which are crucial targets in oncology, have revealed key interactions. Specific derivatives were shown to dock deeply within the binding pockets of targets like VEGFR-2, Aurora A, and CDK2, forming crucial hydrogen bonds and other non-covalent interactions with key amino acid residues. nih.govresearchgate.net One study identified that a 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole derivative exhibited a minimal binding energy of -10.35 kJ/mol with the CDK2 protein, indicating a strong potential for inhibition. nih.gov

In the context of antiviral research, molecular docking was used to evaluate the binding affinity of hydroxyquinoline-pyrazole hybrids against key proteins of coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org Similarly, pyrano[2,3-c]pyrazole derivatives were docked into the active site of the SARS-CoV-2 main protease (Mpro) to rationalize their observed in vitro inhibitory activity. nih.gov These computational results often correlate well with experimental findings and provide a structural basis for the observed SAR. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful computational tool used in conjunction with docking. It establishes a mathematical relationship between the 3D properties of a series of molecules and their biological activity. For thiophene-thiazole-pyrazole hybrids, 3D-QSAR and molecular docking analyses together established that these derivatives are highly promising therapeutic molecules for further development as anticancer agents. acs.org

The table below provides examples of docking studies performed on pyrazole derivatives, highlighting the target protein and the predicted binding energies for lead compounds.

| Derivative Class | Target Protein | Predicted Binding Energy (Lead Compound) | Application | Reference(s) |

| Pyrazole-Thiadiazole | VEGFR-2 | -10.09 kJ/mol | Anticancer | nih.gov |

| Pyrazole-Thiadiazole | CDK2 | -10.35 kJ/mol | Anticancer | nih.gov |

| Pyrano[2,3-c]pyrazole | SARS-CoV-2 Mpro | -8.1 kcal/mol | Antiviral | nih.gov |

| Hydroxyquinoline-Pyrazole | SARS-CoV-2 Spike Protein | -7.2 kcal/mol | Antiviral | rsc.org |

| Aryl-Pyrrol-Thiophen-Methanone | COX-2 | -10.89 kcal/mol | Anti-inflammatory | researchgate.net |

These computational approaches are vital for modern drug discovery, enabling a more efficient exploration of chemical space and providing a deeper understanding of the molecular interactions that drive the biological activity of this compound derivatives.

Preclinical Biological Activity Spectrum and Mechanisms of Action

Antimicrobial Activity Studies

Derivatives of the 4-(thiophen-3-yl)-1H-pyrazole scaffold have been extensively investigated for their ability to combat microbial pathogens, including a range of bacteria and fungi. These studies highlight the versatility of the thiophene-pyrazole core in designing novel antimicrobial agents. orientjchem.orgnih.gov

Substituted thiophene-pyrazole compounds have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial potency is often attributed to the specific substituents attached to the core scaffold. For instance, a series of pyrazole (B372694) derivatives incorporating a thiazol-4-one or thiophene (B33073) moiety demonstrated significant activity against various bacterial pathogens. acs.orgnih.gov

One notable derivative, a pyrazole containing a thiophene-3-carboxylate structure, exhibited high potency across all tested pathogens with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. nih.gov Other pyrazolo-thiazolin-4-one derivatives were found to be as potent as the reference drug Ciprofloxacin against E. coli, with MIC values of 0.45 and 0.46 μg/mL, respectively. nih.gov Similarly, certain 1,5-dimethylpyrazol-3-one derivatives showed good activity against Gram-negative bacteria (MIC values of 0.43–0.98 μg/mL) and Gram-positive bacteria (MIC values of 0.95–0.98 μg/mL). acs.orgnih.gov

Further studies on pyrazolyl–thiazole derivatives of thiophene identified compounds with significant inhibition zones against bacteria such as Bacillus subtilis and Bacillus megaterium. rsc.org Another study highlighted a thiophene derivative that showed activity equal to chloramphenicol against Staphylococcus aureus (MIC 3.125 µg/mL). nih.gov The collective findings underscore the potential of this chemical class in developing new antibacterial agents to tackle a broad spectrum of pathogens, including multi-drug resistant strains. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Bacterial Strain(s) | Activity Measurement (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| Pyrazole containing thiophene-3-carboxylate | Various Gram-positive and Gram-negative | 0.22-0.25 µg/mL | nih.gov |

| Pyrazolo-thiazolin-4-one derivatives | E. coli | 0.45-0.46 µg/mL | nih.gov |

| 1,5-dimethylpyrazol-3-one derivatives | Gram-negative bacteria | 0.43-0.98 µg/mL | acs.orgnih.gov |

| 1,5-dimethylpyrazol-3-one derivatives | Gram-positive bacteria | 0.95-0.98 µg/mL | acs.orgnih.gov |

| Pyrazolyl–thiazole derivative | Bacillus subtilis, Bacillus megaterium | 16 mm inhibition zone | rsc.org |

| Thiophene derivative containing benzothiazole | Staphylococcus aureus | 3.125 µg/mL | nih.gov |

The this compound scaffold is also a promising basis for the development of antifungal agents. nih.govresearchgate.net Various derivatives have been synthesized and tested against a range of pathogenic fungi, including plant pathogens and human opportunistic fungi. nih.govst-andrews.ac.uk

In one study, pyrazole-thiophene carboxamides were designed as potential succinate dehydrogenase inhibitor (SDHI) fungicides. sioc-journal.cn Several of these compounds exhibited good antifungal activity against plant pathogenic fungi like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn Specifically, one derivative showed an EC₅₀ value of 11.6 μmol/L against R. solani, while another had an EC₅₀ of 21.3 μmol/L against B. cinerea, comparable to the commercial fungicide thifluzamide. sioc-journal.cn

Other research on pyrazolyl–thiazole derivatives of thiophene also demonstrated significant activity against fungal strains such as Aspergillus niger and Candida albicans. rsc.org A series of thiazole and pyrazole derivatives containing a benzothiazole moiety were screened, with some compounds showing potent activity against Aspergillus fumigatus and Fusarium oxysporum with MICs of 6.25 µg/mL. nih.gov Furthermore, pyrazolo-thiazolin-4-one derivatives displayed MIC values (0.43-0.45 μg/mL) close to that of the standard drug Ketoconazole against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Fungal Strain | Activity Measurement (MIC/EC₅₀) | Reference |

|---|---|---|---|

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | Rhizoctonia solani | 11.6 µmol/L | sioc-journal.cn |

| N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | Botrytis cinerea | 21.3 µmol/L | sioc-journal.cn |

| Thiazole and pyrazolo[1,5-a]pyrimidine derivatives | Aspergillus fumigatus, Fusarium oxysporum | 6.25 µg/mL | nih.gov |

| Pyrazolo-thiazolin-4-one derivatives | Candida albicans | 0.43-0.45 µg/mL | nih.gov |

| Pyrazole containing thiophene-3-carboxylate | Candida albicans | 0.22-0.24 µg/mL | nih.gov |

The antimicrobial effects of some thiophene-pyrazole derivatives have been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). nih.govnih.gov These enzymes are critical for bacterial survival, playing roles in DNA replication and nucleotide synthesis, respectively. mdpi.com

Several studies have identified pyrazole-based compounds as dual inhibitors of both DNA gyrase and DHFR. acs.orgnih.govmdpi.com For example, a series of pyrazole derivatives incorporating thiazol-4-one/thiophene were shown to be active inhibitors of both enzymes. acs.orgnih.gov One pyrazole Schiff base derivative demonstrated excellent inhibitory activity against S. aureus DNA gyrase (IC₅₀ = 9.85 ± 0.35 µM) and E. coli DHFR (IC₅₀ = 3.98 ± 0.61 µM), with potency greater than the reference drug Ciprofloxacin for DNA gyrase inhibition. mdpi.com Molecular docking studies have further supported these findings, showing that these compounds can fit into the active sites of both enzymes, predicting a strong binding affinity. nih.govmdpi.com This dual-targeting mechanism is advantageous as it may reduce the likelihood of developing microbial resistance.

Anti-inflammatory Potential and Associated Pathways

The this compound scaffold is a key feature in many compounds designed as anti-inflammatory agents. orientjchem.org Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.govsci-hub.se

Many derivatives based on the thiophene-pyrazole core have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.govresearchgate.netscilit.com A significant goal in this area is to achieve selective inhibition of COX-2, the inducible isoform highly expressed during inflammation, while sparing COX-1, the constitutive isoform involved in physiological functions like gastric protection. researchgate.net Selective COX-2 inhibition can lead to effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. nih.gov

A study on new thiophene and annulated thiophene pyrazole hybrids found that all tested compounds were more selective for COX-2 over COX-1. nih.gov One particular thiophene analog demonstrated moderate selective COX-2 inhibition with acceptable physicochemical properties, marking it as a promising anti-inflammatory candidate. nih.govresearchgate.net In another series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, all compounds were found to be more potent as COX-2 inhibitors than COX-1 inhibitors. nih.gov Certain trimethoxy derivatives from this series were more potent than the well-known COX-2 inhibitor celecoxib. nih.gov Similarly, new pyrazole–pyridazine hybrids were designed as selective COX-2 inhibitors, with some derivatives showing higher inhibitory action against COX-2 than celecoxib, with IC₅₀ values as low as 1.15 µM. rsc.org

Table 3: COX Inhibition Profile of Selected this compound Derivatives

| Compound Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrazole–pyridazine hybrid (Compound 5f) | >100 | 1.50 | >66.67 | rsc.org |

| Pyrazole–pyridazine hybrid (Compound 6f) | >100 | 1.15 | >86.96 | rsc.org |

| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole (Trimethoxy derivative 10a) | Not specified | More potent than Celecoxib (ED₅₀=55.78 µmol/kg) | Selective for COX-2 | nih.gov |

| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole (Trimethoxy derivative 10b) | Not specified | More potent than Celecoxib (ED₅₀=53.99 µmol/kg) | Selective for COX-2 | nih.gov |

| Thiophene-pyrazole hybrid (Compound 3) | 11.32 | 0.14 | 80.85 | nih.gov |

Beyond direct COX inhibition, certain pyrazole derivatives can exert their anti-inflammatory effects by modulating other key inflammatory mediators. sci-hub.se The inflammatory cascade is a complex process involving numerous signaling molecules and pathways, and targeting multiple components can lead to more effective therapeutic outcomes.

Studies have shown that some pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). sci-hub.sersc.org For example, potent pyrazole–pyridazine hybrids that showed strong COX-2 inhibition were also found to significantly suppress the generation of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org The modulation of transcription factors like nuclear factor-κB (NF-κB), which controls the expression of many inflammatory mediators, has also been identified as a mechanism for some pyrazole-containing derivatives. sci-hub.se Additionally, p38 MAP kinase, another crucial enzyme in the inflammatory signaling pathway, has been identified as a target for a novel class of 5-amino-1H-pyrazol-4-yl derivatives, which were found to inhibit the biosynthesis of both IL-1 and IL-6. nih.gov

Neuropharmacological and Psychiatric Applications

Anticonvulsant Properties

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological activities, including anticonvulsant effects. researchgate.net The unique chemical structure of pyrazole allows for the synthesis of a large number of derivatives that can be screened for specific biological activities. researchgate.net Research has shown that certain pyrazole-containing compounds exhibit significant anticonvulsant activity in various preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.govnih.gov The mechanism of action for some of these derivatives is thought to involve the modulation of voltage-gated sodium and calcium channels, which are key targets for many antiepileptic drugs. nih.gov While the general class of pyrazole derivatives has shown promise, specific studies detailing the anticonvulsant properties of this compound are not extensively documented in the reviewed literature. However, the known anticonvulsant potential of the broader pyrazole family suggests that this specific compound could be a candidate for future investigation in this therapeutic area. researchgate.netnih.gov

Additional Pharmacological Activities

Compounds containing pyrazole and thiophene rings have attracted interest for their antioxidant properties. nih.gov Oxidative stress is implicated in numerous diseases, making the discovery of new antioxidant agents a significant area of research. Thienyl-pyrazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals, a key indicator of antioxidant activity.

In one study, a series of novel thienyl-pyrazoles were evaluated for their radical scavenging capabilities using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. nih.gov The findings revealed that several derivatives demonstrated significant antioxidant potency, with some compounds showing activity comparable to standard antioxidants like ascorbic acid. nih.gov For instance, compounds 5g and 5h in the study exhibited excellent DPPH radical scavenging activity. nih.gov The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals. Although direct studies on this compound were not found, the positive results from structurally related compounds suggest potential antioxidant activity for this scaffold.

| Compound | DPPH Radical Scavenging IC50 (μM) | Hydroxyl Radical Scavenging IC50 (μM) | Reference |

|---|---|---|---|

| 5g (a thienyl-pyrazole derivative) | 0.245 ± 0.01 | 0.905 ± 0.01 | nih.gov |

| 5h (a thienyl-pyrazole derivative) | 0.284 ± 0.02 | 0.892 ± 0.01 | nih.gov |

| Ascorbic Acid (Control) | 0.483 ± 0.01 | - | nih.gov |

| BHA (Control) | - | 1.739 ± 0.01 | nih.gov |

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents. Pyrazole derivatives have been a focus of this research due to their diverse biological activities. thaiscience.info Several studies have synthesized and evaluated complex pyrazole derivatives containing a thiophene (thienyl) moiety for their in vivo antimalarial efficacy.

In one such study, a series of thienyl and phenyl pyrazoline derivatives were tested against Plasmodium berghei in mice. The results indicated that while the synthesized compounds generally showed lower activity than the standard drug chloroquine, certain derivatives displayed notable parasite suppression. thaiscience.info For example, the compound 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole achieved a 63.40% suppression of parasitemia. thaiscience.info Another study investigating dual-acting antimalarial and antileishmanial agents found that the derivative 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole possessed the highest antimalarial activity in its series, with a 70.26% suppression rate. pjps.pk These findings underscore the potential of the thienyl-pyrazole scaffold as a basis for developing new antimalarial drugs, although specific data for the parent compound this compound is lacking. thaiscience.infopjps.pk

| Compound Derivative | % Parasitemia Suppression | Reference |

|---|---|---|

| 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole | 63.40% | thaiscience.info |

| 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole | 70.26% | pjps.pk |

Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (MTB). nih.gov Pyrazole-containing compounds have been a significant area of investigation for new anti-TB agents. nih.gov Research into novel pyrazole-4-carboxamide derivatives has shown promising results. In a study focused on derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid , several compounds were tested for their in vitro activity against the MTB H37Rv strain. japsonline.com The findings demonstrated that some of these derivatives exhibited significant antitubercular activity, with Minimum Inhibitory Concentrations (MIC) as low as 3.12 µg/ml for the most potent compound in the series. japsonline.com This indicates that the 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole scaffold is a promising starting point for the development of new antitubercular drugs. japsonline.com

| Compound Derivative | MIC (μg/ml) | Reference |

|---|---|---|

| 5e | 3.12 | japsonline.com |

| 5g | 6.25 | japsonline.com |

| 5m | 6.25 | japsonline.com |

| 5h | 12.5 | japsonline.com |

| Isoniazid (Control) | 0.36 | japsonline.com |

| Pyrazinamide (Control) | 25 | japsonline.com |

Leishmaniasis is a parasitic disease with limited treatment options, driving research into new therapeutic agents. mdpi.com Pyrazole derivatives have been identified as a promising class of compounds with potential antileishmanial activity. mdpi.comresearchgate.net While direct studies on this compound are limited, research on related structures provides insight into the potential of this scaffold.

A study on dual-acting antimalarial and antileishmanial agents synthesized a series of 1H-pyrazole derivatives for evaluation. The in vitro antileishmanial activity was determined against Leishmania aethiopica promastigotes. The α,β-unsaturated ketone precursor, 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole , exhibited the highest antileishmanial activity in the series, with an IC50 value of 0.079 µg/ml. pjps.pk Another derivative from the same study, a hydrazone, also showed appreciable dual antimalarial and antileishmanial activity. pjps.pk These results suggest that the pyrazole core, when combined with other heterocyclic systems like thiophene, can yield compounds with potent antileishmanial properties.

| Compound Derivative | IC50 against L. aethiopica (µg/ml) | Reference |

|---|---|---|

| 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole | 0.079 | pjps.pk |

The pyrazole scaffold is recognized for its ability to modulate the activity of various enzymes, making it a valuable component in the design of enzyme inhibitors. nih.gov

FabH (β-ketoacyl-acyl carrier protein synthase III): FabH is a crucial enzyme in the initiation of bacterial fatty acid biosynthesis, making it an attractive target for new antibacterial agents. nih.gov Research has led to the development of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as potent inhibitors of E. coli FabH. Specific derivatives in this class demonstrated strong antibacterial activity, directly linked to their FabH inhibitory function. nih.gov

Arylamine N-acetyltransferase (NAT): Prokaryotic arylamine N-acetyltransferase is another enzyme target, particularly in the context of developing antitubercular drugs. A study focused on 3,5-diaryl-1H-pyrazoles, a class that includes the this compound structure, as specific inhibitors of this enzyme. The research was based on a hit compound identified from a high-throughput screen that was found to inhibit the growth of Mycobacterium tuberculosis. nih.gov This suggests that the diaryl-pyrazole scaffold is a viable framework for designing inhibitors of bacterial NAT. nih.gov

Glycogen Phosphorylase (GP): Glycogen phosphorylase is a key enzyme in glycogenolysis, and its inhibition is being explored as a therapeutic approach for type 2 diabetes. mdpi.com A study evaluating a panel of compounds, including 4- and 5-styrylpyrazoles, for their inhibitory activity against glycogen phosphorylase found that these specific pyrazole derivatives showed no inhibitory activity up to the maximum tested concentration of 50 μM. mdpi.com

Compound Names

| Compound Name |

|---|

| This compound |

| Ascorbic acid |

| Butylated hydroxyanisole (BHA) |

| Chloroquine |

| 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole |

| 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid |

| Isoniazid |

| Pyrazinamide |

| 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole |

Cannabinoid Receptor Antagonism

Extensive database searches did not yield specific preclinical data on the direct cannabinoid receptor antagonist activity of the compound this compound. The available scientific literature primarily focuses on the broader class of pyrazole derivatives as cannabinoid receptor antagonists, with a significant emphasis on highly substituted and structurally complex analogs.

The research in this area has largely been driven by the development of potent and selective CB1 receptor antagonists for various therapeutic applications. Structure-activity relationship (SAR) studies within the pyrazole class have revealed that specific substitutions on the pyrazole core are crucial for high-affinity binding and antagonist or inverse agonist activity at the cannabinoid receptors. These studies have consistently highlighted the importance of bulky aromatic substituents at the N1 and C5 positions of the pyrazole ring, as well as a carboxamide or similar group at the C3 position, for potent cannabinoid receptor antagonism.

While both the pyrazole and thiophene moieties are present in various biologically active compounds, and some thiophene-containing molecules have been investigated for cannabinoid receptor activity, the specific compound this compound has not been identified as a key scaffold or a subject of detailed investigation in the context of cannabinoid receptor antagonism in the reviewed literature.

Consequently, due to the absence of published research detailing the evaluation of this compound for its ability to bind to and modulate the function of cannabinoid receptors, no data on its binding affinity (Ki), functional potency (IC50), or mechanism of action at these receptors can be provided. Further research would be necessary to determine if this specific chemical entity possesses any significant activity as a cannabinoid receptor antagonist.

Data Table

No preclinical data is available in the public domain for this compound regarding its cannabinoid receptor antagonism.

Molecular Mechanistic Investigations Beyond Basic Activity

Target Identification and Validation in Cellular Models

A crucial step in understanding the pharmacological potential of 4-(thiophen-3-yl)-1H-pyrazole derivatives is the identification of their specific molecular targets within the cell. Various studies have successfully identified and validated protein targets for different analogs, primarily in the context of cancer and metabolic diseases.

Thiophene-pyrazole derivatives have been identified as potent inhibitors of several protein kinases crucial for cancer cell proliferation and survival. For instance, certain analogs have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers in tumor growth and angiogenesis. nih.gov The inhibitory effects of these compounds have been validated in various cancer cell lines, including breast (4T1, T47D), cervical (HeLa), and colorectal (WiDr) cancer lines, where they exhibit significant anti-proliferative activity. researchgate.netjapsonline.com Other kinase targets for related pyrazole-based compounds include Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), which are implicated in acute myeloid leukemia (AML). mdpi.com Furthermore, pyrazole-thiophene derivatives have been discovered to be potent inhibitors of Akt, a central kinase in a signaling pathway that promotes cell survival and proliferation. nih.gov

Beyond cancer, other derivatives have been identified as modulators of different target classes. A 4-(phenyl)thio-1H-pyrazole scaffold was found to be an agonist of GPR109A, a G-protein coupled receptor involved in regulating lipid profiles. nih.gov Additionally, various phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives have been evaluated for enzyme inhibitory activity, identifying acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) as potential targets. researchgate.net

| Derivative Class | Identified Target(s) | Cellular Model(s) | Therapeutic Area |

|---|---|---|---|

| Thiophene-based N-phenyl pyrazolines | EGFR / VEGFR-2 | 4T1, T47D (Breast), HeLa (Cervical), WiDr (Colorectal) | Oncology |

| 1H-pyrazole-3-carboxamides | FLT3, CDK2/4 | MV4-11 (AML), NCI-60 cell line panel | Oncology |

| Pyrazole-thiophene amides | Akt Kinase | Hematologic cancer cell lines (e.g., MM1S) | Oncology |

| 4-(phenyl)thio-1H-pyrazoles | GPR109A | CHO Cells | Metabolic Disease |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | AChE, BChE, GST | In vitro enzyme assays | Neurodegenerative Disease |

Binding Mode Analysis with Biological Macromolecules

To comprehend the selectivity and potency of this compound derivatives, detailed analyses of their binding modes with target macromolecules have been conducted using techniques like molecular docking and X-ray crystallography. These studies reveal the specific molecular interactions that anchor the ligands within the protein's binding site.

Molecular docking studies of thiophene-based N-phenyl pyrazolines with the EGFR kinase domain have shown favorable binding energies, consistent with their observed biological activity. researchgate.net These in silico models help visualize how the thiophene (B33073) and pyrazole (B372694) moieties orient within the active site to interact with key amino acid residues. Similarly, docking studies of novel pyrazole derivatives against E. coli DNA gyrase subunit B have demonstrated excellent binding energies, suggesting a basis for their antimicrobial effects. researchgate.net

In the case of pyrazole-thiazol-4-one and pyrazole-thiophene derivatives designed as dual DNA gyrase and Dihydrofolate reductase (DHFR) inhibitors, docking analyses have elucidated different types of interactions, including hydrogen bonds, arene–cation, and arene–arene interactions with key amino acids in the active sites of these bacterial enzymes. acs.org For pyrazolone (B3327878) derivatives targeting the YAP/TEAD complex in the Hippo signaling pathway, molecular docking revealed a high binding energy, indicating a strong interaction with the target protein. nih.gov These computational analyses are invaluable for rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors. tandfonline.com

| Derivative Class | Target Macromolecule | Key Interactions / Findings | Methodology |

|---|---|---|---|

| Thiophene-based N-phenyl pyrazolines | EGFR | Low binding energy (-8.8 kcal/mol), indicating strong affinity. | Molecular Docking |

| Pyrazolo[3,4-c]pyrazoles | E. coli DNA Gyrase B | High binding energies (-9.3 to -10.3 kcal/mol) within the active site. | Molecular Docking |

| Pyrazole-thiophene hybrids | Bacterial DNA Gyrase & DHFR | Hydrogen bonds, arene–cation, and arene–arene interactions with key residues. | Molecular Docking |

| Pyrazolone derivatives | YAP/TEAD Protein Complex | Top-ranked binding energy (-9.670 kcal/mol) suggests potent inhibition. | Molecular Docking |

Cellular Pathway Modulation by this compound Derivatives

Beyond binding to a specific target, it is essential to understand how this interaction translates into changes in cellular signaling pathways. Research has shown that derivatives of this compound can modulate key pathways involved in disease progression.

One significant area of investigation is the Hippo signaling pathway, which is crucial for regulating organ size and cell proliferation; its dysregulation is often linked to cancer. Novel pyrazolone derivatives have been shown through molecular docking and biological investigations to inhibit the YAP/TEAD protein-protein interaction, which is the final transcriptional step of this pathway. nih.gov By blocking this interaction, these compounds can suppress the oncogenic activity driven by a hyperactive Hippo pathway.

In the context of metabolic regulation, 4-(phenyl)thio-1H-pyrazole derivatives have been identified as G-protein-biased agonists for the GPR109A receptor. nih.gov This is a sophisticated mechanism of pathway modulation. These agonists selectively activate the G-protein-mediated anti-lipolytic signaling pathway without significantly engaging the β-arrestin pathway, which is associated with the undesirable flushing side effect of other GPR109A activators like niacin. nih.gov This biased signaling demonstrates how subtle changes to the pyrazole scaffold can lead to highly specific modulation of cellular responses.

| Derivative Class | Modulated Pathway | Cellular Context | Mechanism and Effect |

|---|---|---|---|

| Pyrazolone derivatives | YAP/TEAD Hippo Signaling Pathway | Cancer cells | Inhibition of the YAP/TEAD protein-protein interaction, leading to reduced oncogenic signaling. |

| 4-(phenyl)thio-1H-pyrazoles | GPR109A Signaling | CHO cells | G-protein-biased agonism, selectively activating anti-lipolytic signals without recruiting β-arrestin. |

Enzyme Kinetics and Inhibition Mechanism Studies

Detailed enzyme kinetic studies are fundamental to characterizing the potency and mechanism of enzyme inhibitors. For derivatives of this compound, such studies have revealed their inhibitory constants (Ki or IC50) and the nature of their interaction with the target enzyme.

A series of N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were tested against several enzymes, yielding specific inhibition constants. The most potent compounds showed Ki values of 19.88 µM against acetylcholinesterase (AChE), 13.72 µM against butyrylcholinesterase (BChE), and 16.44 µM against glutathione S-transferase (GST). researchgate.net

Kinetic studies on tyrosinase inhibitors, a class to which pyrazole derivatives can belong, often determine the half-maximal inhibitory concentration (IC50). mdpi.com For example, in the evaluation of new anti-inflammatory agents, pyrazole derivatives were studied for their ability to inhibit cyclooxygenase (COX-2), a key enzyme in the inflammation pathway. mdpi.com Such studies are critical for ranking compound potency and understanding structure-activity relationships. The type of inhibition (e.g., competitive, non-competitive, mixed) is also determined, providing insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. mdpi.com

| Derivative Class | Target Enzyme | Inhibition Potency (Ki or IC50) | Mechanism of Inhibition |

|---|---|---|---|

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | Acetylcholinesterase (AChE) | Ki = 19.88 ± 3.06 µM | Not specified |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone | Butyrylcholinesterase (BChE) | Ki = 13.72 ± 1.12 µM | Not specified |

| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone | Glutathione S-transferase (GST) | Ki = 16.44 ± 1.58 µM | Not specified |

| Thiophene-appended pyrazoles | Secretory Phospholipase A2 (sPLA2) | Qualitatively promising | Linear mixed-type inhibition (Allosteric) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-(thiophen-3-yl)-1H-pyrazole, these studies provide a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement (geometry) of molecules. Using the B3LYP/6-311G(d,p) level of theory, the optimized geometry of thiophene-pyrazole derivatives can be determined. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and stability. For similar pyrazole (B372694) derivatives, DFT calculations have been instrumental in confirming structures determined by experimental methods like X-ray crystallography.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For thiophene-pyrazole systems, the electron density in the HOMO is often localized on the thiophene (B33073) and pyrazole rings, indicating these are the likely sites for electrophilic attack.

| Parameter | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

Table 1: Frontier Molecular Orbital Energies for this compound. (Data not available in the searched literature for the specific compound).

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). Chemical hardness represents the resistance of a molecule to change its electron distribution, with harder molecules being less reactive. The electrophilicity index measures the ability of a molecule to accept electrons. These parameters are vital in predicting how a molecule will interact with other chemical species.

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | - |

| Chemical Potential (μ) | - |

| Electrophilicity Index (ω) | - |

Table 2: Global Reactivity Descriptors for this compound. (Data not available in the searched literature for the specific compound).

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential therapeutic agents.

Receptor Binding Site Characterization

Molecular docking studies on various thiophene-pyrazole derivatives have shown their potential to bind to a range of biological targets, including enzymes and receptors. The thiophene and pyrazole moieties often play a crucial role in forming key interactions within the receptor's binding pocket, such as hydrogen bonds and π-π stacking interactions. For instance, in studies with monoamine oxidase (MAO) isoforms, thiophene-based pyrazolines have shown good binding affinity, suggesting their potential as antidepressant agents. The specific interactions depend on the topology and amino acid composition of the binding site.

Scoring Function Analysis and Binding Affinity Prediction

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein, typically reported as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. The analysis of docking scores for a series of compounds can help in identifying the most promising candidates for further development. For example, docking studies of pyrazole-clubbed pyrazoline derivatives against mycobacterial enzymes have shown strong binding strengths, correlating with their observed biological activity. The binding affinity is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| - | - | - |

Table 3: Molecular Docking Results for this compound with Various Protein Targets. (Data not available in the searched literature for the specific compound).

Hydrogen Bonding and Hydrophobic Interaction Networks

Computational studies, often employing Density Functional Theory (DFT), are utilized to analyze the non-covalent interactions that govern the molecular assembly of this compound derivatives. These interactions are fundamental to their crystal packing and biological activity.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and stability of flexible molecules like this compound derivatives in different environments. chemrxiv.orgmdpi.com These simulations provide a dynamic picture of the molecule's behavior over time, revealing accessible conformations and the transitions between them.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding toxicity)

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. Various computational models are used to predict properties such as absorption, distribution, metabolism, and excretion.

Studies on pyrazole and pyridine (B92270) derivatives have utilized in silico tools to predict their ADME profiles. nih.govtandfonline.com For instance, the Swiss-ADME platform is commonly used to evaluate the drug-likeness of compounds based on various physicochemical properties and established rules like Lipinski's rule of five. tandfonline.com Research on sulfonamide derivatives containing pyrazole or pyridine moieties has included in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to evaluate their potential as drug candidates. nih.gov Similarly, in silico ADMET prediction for novel aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone (B1245722) derivatives was conducted using tools like the OSIRIS property explorer and admetSAR. researchgate.net These predictions are vital for identifying compounds with favorable pharmacokinetic profiles for further development. japsonline.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. iucr.orgresearchgate.netnih.gov

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structure, chemists can understand the energy barrier of a reaction and the key structural features that control its feasibility. For the synthesis of pyrazole derivatives, computational methods like DFT can be used to model the reaction pathway and identify the transition states involved. iucr.orgresearchgate.net For example, in the synthesis of pyrazoline derivatives from chalcones, two competing reaction mechanisms were proposed and DFT calculations were employed to determine the more favorable pathway by analyzing the transition states. koreascience.kr The mechanism could proceed through either the initial formation of a thiosemicarbazone followed by a nucleophilic addition, or a Michael-type addition followed by condensation. koreascience.kr Computational analysis helps to discern between such possibilities.

Energy Profile Diagrams

Energy profile diagrams, constructed from computational data, provide a visual representation of the energy changes that occur during a chemical reaction. These diagrams map the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. researchgate.net By calculating the relative Gibbs free energies of starting materials, intermediates, transition states, and products, the thermodynamic and kinetic feasibility of a reaction can be assessed. beilstein-journals.org For the synthesis of pyrazole derivatives, DFT calculations have been used to create energy profile diagrams to understand the formation of different heterocyclic systems. researchgate.net

Nonlinear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of nonlinear optical (NLO) properties are essential for the design of new materials for applications in optoelectronics and photonics. nih.govnih.gov Computational methods, particularly DFT, are widely used to calculate the NLO response of molecules.

The NLO properties of organic molecules are often related to their electronic structure, specifically the presence of donor and acceptor groups connected by a π-conjugated system. nih.gov For pyrazole derivatives, theoretical calculations of properties like dipole moment, polarizability, and first hyperpolarizability (β) are performed to evaluate their NLO potential. mdpi.comresearchgate.net Studies have shown that certain pyrazole analogues exhibit significant first hyperpolarizability values, suggesting they are promising candidates for NLO materials. researchgate.net The relationship between the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap and hyperpolarizability is often investigated, where a smaller energy gap can lead to a larger NLO response. researchgate.netresearchgate.net Computational studies have been conducted on various pyrazole derivatives to predict their NLO properties, often showing good agreement with experimental findings where available. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic and Theoretical Validation

NMR Spectroscopy for Detailed Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-(thiophen-3-yl)-1H-pyrazole derivatives in solution. Beyond simple proton and carbon counts, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish through-bond connectivities, unequivocally assigning all proton and carbon signals, especially in complex substituted analogs. ipb.pt

Conformational studies of the flexible bonds within these molecules, such as the linkage between the pyrazole (B372694) and thiophene (B33073) rings, can be investigated using Nuclear Overhauser Effect (NOE) experiments. For instance, in related pyrazole systems, NOE correlations have been instrumental in confirming the stereochemistry of substituents. ipb.pt The chemical shifts of the pyrazole and thiophene protons and carbons are sensitive to the electronic effects of substituents on the rings and the solvent used, providing further insights into the molecular environment. ipb.ptacs.org In pyrazole-containing compounds, the tautomerism involving the pyrazole NH proton can also be studied by monitoring chemical shift changes under different conditions, such as temperature variations. ipb.pt

To further refine the understanding of the conformational and electronic structure of this compound, experimental NMR data is often correlated with computational data derived from theoretical models like Density Functional Theory (DFT). researchgate.net By calculating theoretical chemical shifts for different possible conformations, a best-fit with the experimental spectrum can be determined, providing a more detailed picture of the molecule's preferred geometry in solution. Discrepancies between experimental and computed data can highlight the influence of intermolecular interactions or dynamic processes not fully captured by the theoretical model. This combined approach has been successfully used for various heterocyclic compounds to validate their optimized geometries and electronic properties. researchgate.netpjoes.com

X-ray Crystallography for Solid-State Structure Determination and Confirmation of Reaction Outcomes

X-ray crystallography provides unambiguous proof of the molecular structure of this compound derivatives in the solid state, confirming reaction outcomes and revealing detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

For instance, the crystal structure of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, a related compound, revealed that the central pyrazole ring adopts a twisted conformation. nih.govresearchgate.netdoaj.org The dihedral angles between the pyrazole ring and the attached thiophene and toluene (B28343) rings were determined to be 7.19 (12)° and 71.13 (11)°, respectively. nih.govresearchgate.netdoaj.org This type of analysis is crucial for understanding the steric and electronic interactions that govern the molecule's shape.

In another example, the crystal structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide showed two independent molecules in the asymmetric unit with similar conformations. semanticscholar.org The dihedral angles between the pyrazole and thiophene rings were found to be 18.9 (2)° and 23.6 (2)° for the two molecules. semanticscholar.org The crystal packing is often stabilized by a network of hydrogen bonds and other non-covalent interactions, such as π–π stacking, which can also be meticulously characterized. nih.goviucr.org

Table 1: Selected Crystallographic Data for a this compound Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1035 (4) |

| b (Å) | 12.0193 (5) |

| c (Å) | 15.1312 (7) |

| β (°) | 94.347 (2) |

| Volume (ų) | 1469.52 (12) |

Data for 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis in Mechanistic Studies

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound derivatives and for gaining insights into their structure through fragmentation analysis. ajgreenchem.comnih.gov Under electron impact (EI) or electrospray ionization (ESI), the parent molecule fragments in a characteristic pattern, providing a "fingerprint" that can be used for identification. researchgate.netlifesciencesite.com

The fragmentation pathways can be elucidated to support proposed structures and understand the relative stability of different parts of the molecule. For pyrazole-containing compounds, common fragmentation patterns include the cleavage of substituent groups and the rupture of the heterocyclic rings. researchgate.net For example, in pyrano[2,3-c]pyrazol-6-ones, fragmentation is often initiated by the loss of a CO molecule, followed by the loss of a hydrogen atom and a nitrile group. researchgate.net The analysis of these fragmentation patterns can be particularly useful in distinguishing between isomers and in providing evidence for the proposed connectivity of atoms in newly synthesized compounds. researchgate.netnih.gov

UV-Visible and Photophysical Studies

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption spectrum typically shows intense bands in the UV region, which can be attributed to π-π* and n-π* transitions within the aromatic thiophene and pyrazole rings. utexas.eduekb.eg The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the rings. ekb.eg

Photophysical studies, including fluorescence spectroscopy, can reveal information about the molecule's excited state properties. Some thiophene-pyrazole derivatives exhibit fluorescence, and the study of their emission spectra, quantum yields, and lifetimes can provide insights into their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and predict the UV-Vis spectra, aiding in the interpretation of the experimental data. researchgate.netpjoes.com

Table 2: Photophysical Data for a Thiophene-Functionalized Pyrazole Derivative

| Property | Value |

|---|---|

| Absorption λmax (nm) | 251, 270 (sh), 305 (sh) |

| Emission λmax (nm) | 360 |

Data for a thiophene-functionalized bis(pyrazolyl)pyridine ligand. utexas.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions. ajgreenchem.comnih.gov The IR spectrum provides information about the characteristic vibrations of different bonds, such as N-H stretching of the pyrazole ring, C=N stretching, and the vibrations associated with the thiophene ring. ajgreenchem.comvulcanchem.com For instance, the N-H stretch in pyrazole derivatives is typically observed in the region of 3100-3400 cm⁻¹. vulcanchem.com The C-S stretching vibration of the thiophene ring is also a characteristic band. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. scialert.net By comparing the experimental vibrational frequencies with those calculated using theoretical methods like DFT, a detailed assignment of the vibrational modes can be achieved. researchgate.netderpharmachemica.com This correlative approach enhances the accuracy of the spectral interpretation and can provide insights into the conformational properties and intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. researchgate.net

Table 3: Key IR Absorption Bands for a Pyrazole Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | ~3280 |

| C=O stretch (carboxamide) | ~1660 |

| C-S stretch (thiophene) | ~1250 |

Data for an analogous 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide. vulcanchem.com

Future Directions and Research Gaps for 4 Thiophen 3 Yl 1h Pyrazole Research

Development of More Efficient and Scalable Synthetic Methodologies

While various methods exist for synthesizing pyrazole (B372694) and thiophene (B33073) derivatives, the development of highly efficient, scalable, and cost-effective routes specifically for 4-(thiophen-3-yl)-1H-pyrazole and its analogues remains a key research goal. tandfonline.com Current synthetic strategies often involve multi-step processes, including the condensation of hydrazines with β-dicarbonyl compounds or α,β-unsaturated carbonyls, followed by the introduction of the thiophene group via coupling reactions. vulcanchem.comevitachem.comlongdom.org

Table 1: Overview of Synthetic Approaches for Thiophene-Pyrazole Scaffolds

| Synthetic Strategy | Description | Key Reagents/Conditions | Potential Advantages | Citations |

|---|---|---|---|---|

| Cyclocondensation | Reaction of hydrazine (B178648) derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring. | Hydrazine hydrate (B1144303), β-diketones (e.g., acetylacetone), ethanol (B145695). | Fundamental and widely used method for pyrazole core formation. | vulcanchem.comlongdom.org |

| Multi-Component Reactions | One-pot synthesis involving three or more starting materials to rapidly build molecular complexity. | Enaminones, aldehydes, hydrazine-HCl, in water with a catalyst like ammonium (B1175870) acetate (B1210297). | High efficiency, reduced waste, simple experimental procedures. | longdom.orgbohrium.com |

| Vilsmeier-Haack Reaction | Used to formylate the pyrazole ring, creating an aldehyde intermediate for further functionalization. | Phosphorus oxychloride (POCl₃), dimethylformamide (DMF). | Provides a key intermediate for synthesizing a wide range of derivatives. | researchgate.net |

| Cross-Coupling Reactions | Suzuki or Sonogashira coupling to attach the thiophene ring to the pyrazole core. | Palladium or copper-based catalysts, boronic acids or alkynes. | Versatile method for forming carbon-carbon bonds between the two heterocyclic rings. | smolecule.com |

| Tandem Reactions | Combining a cross-coupling reaction with an electrocyclization to form the pyrazole ring in a single sequence. | Pd(PPh₃)₄ catalyst with enol triflates and diazoacetates. | Efficient tandem process for creating substituted pyrazoles. | nih.gov |

Exploration of Novel Pharmacological Targets and Biological Applications

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting anti-inflammatory, analgesic, and antipyretic properties. nih.govrsc.org Likewise, thiophene-containing molecules are known for a wide spectrum of biological activities. rsc.orgnih.gov The combination of these two rings in this compound suggests a broad potential for pharmacological applications that is yet to be fully tapped.

Initial research on related thiophene-pyrazole derivatives has revealed promising activity against several targets. Derivatives have shown inhibitory effects on enzymes crucial in various diseases, such as acetylcholinesterase (AChE), carbonic anhydrases (CA I and II), and monoamine oxidases (MAO-A and MAO-B). acs.orgnih.gov There is also evidence of antimicrobial, antifungal, and anticancer potential in analogous structures. smolecule.comvulcanchem.comnih.gov Future research should systematically screen this compound and its novel derivatives against a wider array of biological targets, including various kinases, proteases, and metabolic enzymes, to identify new therapeutic opportunities. vulcanchem.comfrontiersin.org

Table 2: Reported Biological Activities of Thiophene-Pyrazole Derivatives

| Biological Target/Application | Finding/Activity | Compound Class | Citations |

|---|---|---|---|

| Acetylcholinesterase (AChE) Inhibition | Inhibition with Kᵢ values in the range of 22.7 ± 10.3 to 109.1 ± 27.0 nM. | 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides | nih.gov |

| Carbonic Anhydrase (CA) Inhibition | Kᵢ values of 24.2 ± 4.6 to 49.8 ± 12.8 nM against hCA I and 37.3 ± 9.0 to 65.3 ± 16.7 nM against hCA II. | 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides | nih.gov |

| Monoamine Oxidase (MAO) Inhibition | High activity against both MAO-A and MAO-B isoforms with Kᵢ values in the nanomolar range. | 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | acs.org |

| Antimicrobial Activity | MIC of 8 µg/mL against Staphylococcus aureus. | 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | vulcanchem.com |

| Antifungal Activity | IC₅₀ of 12 µM against Candida albicans. | 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | vulcanchem.com |

| Anticancer Activity | Inhibition of tubulin polymerization; activity against MCF7, HepG2, and HCT116 cell lines. | Pyrazole derivatives | nih.gov |

| Antioxidant Activity | A 3-(4-(thiophen-2-yl)-pyrazol-2-yl)-1H-indole derivative showed higher activity (IC₅₀ = 28.23 μg/mL) than ascorbic acid. | Indole-pyrazole-thiophene hybrids | mdpi.comnih.gov |

Deeper Elucidation of Molecular Mechanisms of Action

A significant gap in the current research is the detailed understanding of how this compound and its active derivatives exert their biological effects at a molecular level. While preliminary studies have identified potential targets, the precise mechanisms of interaction are often not fully elucidated. evitachem.com Future research must move beyond primary screening to investigate the specific binding modes, enzyme kinetics, and effects on cellular signaling pathways.

Techniques such as X-ray crystallography of ligand-protein complexes, advanced spectroscopic methods, and cellular biology assays are needed. For instance, understanding how these compounds bind within the active site of enzymes like AChE or MAO can inform the design of more potent and selective inhibitors. acs.orgnih.gov It is believed that the thiophene and pyrazole rings can engage in aromatic stacking (π-π) interactions, while the pyrazole's nitrogen atoms may act as hydrogen bond acceptors or donors, but these hypotheses require experimental validation. vulcanchem.comvulcanchem.com

Advanced Computational Model Development and Validation

Computational chemistry has become an indispensable tool in modern drug discovery. For the this compound scaffold, computational studies like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have already been employed to predict biological activity and propose binding modes. acs.orgnih.gov 2D-QSAR models have been used to guide the synthesis of derivatives with enhanced antioxidant properties. mdpi.comnih.gov

However, there is a need to develop more sophisticated and predictive computational models. This includes the use of advanced 3D-QSAR, molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-receptor complex, and free energy calculations to more accurately predict binding affinities. A crucial aspect will be the experimental validation of these computational predictions. researchgate.net Validated models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Design and Synthesis of Multi-Target Directed Ligands

The multifactorial nature of complex diseases like Alzheimer's and cancer has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The this compound scaffold is an excellent candidate for MTDL design due to the wide range of biological activities associated with its constituent heterocycles. rsc.orgresearchgate.net

For example, a hybrid molecule could be designed to inhibit both AChE and MAO-B, two important targets in the pathology of Alzheimer's disease. researchgate.net The pyrazole-thiophene core could serve as the anchor, with different functional groups added to interact with the distinct binding sites of each enzyme. Research in this area would involve combining the this compound framework with other known pharmacophores to create novel hybrid compounds with tailored, multi-target activity profiles. nih.govmdpi.com

Potential Applications in Materials Science and Organic Electronics

Beyond pharmacology, the electronic properties of the thiophene and pyrazole rings suggest potential applications in materials science. smolecule.com Thiophene-based compounds are well-known for their utility as organic semiconductors and are essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). nih.govsemanticscholar.orgresearchgate.net The electron-rich nature of the thiophene ring facilitates charge transport, a critical property for these applications. semanticscholar.org

The incorporation of the pyrazole ring alongside thiophene could modulate the electronic and optical properties of the resulting material. vu.lt Research is needed to synthesize and characterize polymers and star-shaped molecules based on the this compound unit. acs.org Investigating properties such as charge carrier mobility, fluorescence, and thermal stability will be essential to determine their suitability for use in electronic devices and as novel dyes or sensors. researchgate.net

Q & A

How can synthetic routes for 4-(thiophen-3-yl)-1H-pyrazole derivatives be optimized to improve yield and regioselectivity?

Basic Research Focus

Optimization involves selecting coupling agents, protecting groups, and purification techniques. For example, demonstrates the use of tosyl protection (e.g., 1-tosyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole) to stabilize intermediates, achieving yields >95% via flash chromatography. Adjusting reaction conditions (e.g., temperature, solvent ratios) is critical: THF/water mixtures in click chemistry (as in and 7 ) improve triazole-pyrazole hybrid formation. Regioselectivity can be controlled using directing groups (e.g., methoxy or trifluoromethyl substituents) to influence cyclization patterns .

What experimental techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and 18 provide crystal data (monoclinic, P21/c space group) for thiophene-containing pyrazolones, confirming substituent positioning and hydrogen-bonding networks. Pairing SC-XRD with computational refinement tools like SHELXL (described in ) enhances accuracy, especially for high-resolution or twinned data. Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy validate functional groups .

How does the thiophen-3-yl substituent influence the acidity and regioselective reactivity of this compound?

Advanced Research Focus

The thiophen-3-yl group alters CH acidity via electron-withdrawing effects. shows that 1-(thiophen-3-yl)-1H-pyrazole preferentially deprotonates at the C2' position (thiophene ring) instead of the pyrazole C5 site, contradicting typical trends for N-aryl pyrazoles. This is attributed to steric and electronic interactions between the thiophene sulfur and the pyrazole ring. DFT calculations (B3LYP/6-31+G**) and linear free-energy relationships (LFERs) semi-quantitatively predict these shifts, enabling targeted functionalization strategies .

How can discrepancies between computational predictions and experimental reactivity data be reconciled for pyrazole derivatives?

Advanced Research Focus

Discrepancies often arise from solvation effects or kinetic vs. thermodynamic control. For example, notes that 1-(2-chloropyridin-4-yl)-1H-pyrazole iodinates at non-acidic sites due to steric hindrance from the chloro group, despite DFT-predicted C5 acidity. Multiscale modeling (e.g., COSMO-RS for solvation) and experimental validation (e.g., kinetic isotope effects) resolve such contradictions. further highlights combining DFT-predicted NMR/IR spectra with experimental data to refine computational models .

What methodologies are effective for evaluating the pharmacological potential of this compound derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies require systematic substitution and bioassay integration. and 18 outline protocols for modifying pyrazole cores (e.g., introducing methoxy or trifluoromethyl groups) and testing antibacterial/anticancer activity. In vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking (e.g., AutoDock Vina targeting COX-2 or carbonic anhydrase) identify key pharmacophores. Meta-analysis of pyrazole bioactivity databases (e.g., ChEMBL) contextualizes results .

How can spectroscopic and computational methods be integrated to characterize novel pyrazole-thiophene hybrids?

Advanced Research Focus